molecular formula C17H18N2O3 B5726950 N-[2-methyl-6-(propan-2-yl)phenyl]-2-nitrobenzamide

N-[2-methyl-6-(propan-2-yl)phenyl]-2-nitrobenzamide

Cat. No.: B5726950
M. Wt: 298.34 g/mol
InChI Key: QPYVWRUXSAXPPB-UHFFFAOYSA-N
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Description

N-[2-methyl-6-(propan-2-yl)phenyl]-2-nitrobenzamide is an organic compound with a complex structure that includes a nitrobenzamide moiety

Properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11(2)13-9-6-7-12(3)16(13)18-17(20)14-8-4-5-10-15(14)19(21)22/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYVWRUXSAXPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-6-(propan-2-yl)phenyl]-2-nitrobenzamide typically involves multiple steps. One common method includes the nitration of a suitable precursor followed by amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-6-(propan-2-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[2-methyl-6-(propan-2-yl)phenyl]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methyl-6-(propan-2-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-methyl-6-(propan-2-yl)phenyl]-2-(piperidin-2-yl)acetamide
  • N-[2-methyl-6-(propan-2-yl)phenyl]-2-(piperazin-1-yl)acetamide

Uniqueness

N-[2-methyl-6-(propan-2-yl)phenyl]-2-nitrobenzamide is unique due to its specific structural features, such as the nitro group and the amide linkage. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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